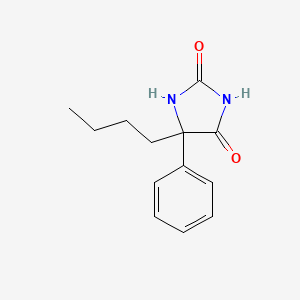

5-Butyl-5-phenylimidazolidine-2,4-dione

Description

Significance of Heterocyclic Scaffolds in Modern Drug Discovery

Heterocyclic compounds are a cornerstone of medicinal chemistry and drug discovery, forming the structural basis of a vast number of therapeutic agents. These cyclic organic compounds, which contain at least one atom other than carbon within their ring structure, are integral to the architecture of many biologically active molecules, including vitamins, hormones, and nucleic acids. jpionline.org The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and hydrogen bonding capacity. datapdf.com These characteristics are crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. datapdf.com The structural diversity and versatility of heterocyclic scaffolds make them attractive building blocks in the design of novel drugs targeting a wide array of diseases, including cancer, infections, and neurological disorders. mdpi.com

The Imidazolidine-2,4-dione (Hydantoin) Moiety as a Privileged Scaffold

Among the myriad of heterocyclic structures, the imidazolidine-2,4-dione, commonly known as hydantoin (B18101), stands out as a "privileged scaffold." This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities. The hydantoin ring is a five-membered heterocycle containing two nitrogen atoms and two carbonyl groups. nih.gov This structure possesses key features that contribute to its privileged status, including multiple sites for substitution, the presence of both hydrogen bond donors and acceptors, and a rigid core that allows for the precise spatial orientation of appended functional groups. nih.gov These attributes enable hydantoin derivatives to interact with a variety of biological macromolecules, such as enzymes and receptors, with high affinity and specificity.

Overview of Broad Pharmacological Research Areas for Hydantoin Derivatives

The versatility of the hydantoin scaffold has led to its exploration in numerous areas of pharmacological research. Historically, hydantoin derivatives have been most prominently recognized for their anticonvulsant properties, with phenytoin (B1677684) being a landmark drug for the treatment of epilepsy. bepls.com Beyond epilepsy, the pharmacological reach of hydantoins is extensive. Research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. cutm.ac.in Furthermore, derivatives of the hydantoin core have been investigated for their activity as muscle relaxants, antiarrhythmic drugs, and in the management of diabetes. cutm.ac.innih.gov This wide spectrum of biological activities underscores the importance of the imidazolidine-2,4-dione moiety as a foundational structure in the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-3-9-13(10-7-5-4-6-8-10)11(16)14-12(17)15-13/h4-8H,2-3,9H2,1H3,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBWIJWUENNNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36309-62-3 | |

| Record name | 5-butyl-5-phenylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Butyl 5 Phenylimidazolidine 2,4 Dione and Analogues

Established Synthetic Pathways for Imidazolidine-2,4-diones

Several classical name reactions and cyclization strategies have been established for the synthesis of the imidazolidine-2,4-dione ring. These methods offer versatility in accessing a wide range of substituted hydantoins.

Bucherer–Bergs Reaction and its Derivatives

The Bucherer–Bergs reaction stands as one of the most effective and widely used methods for preparing 5-substituted and 5,5-disubstituted hydantoins. nih.govceon.rs This multicomponent reaction typically involves heating a ketone or an aldehyde with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium carbonate in an aqueous ethanol solution. nih.govnih.gov The reaction can also proceed from cyanohydrins, which are considered key intermediates in the primary pathway. organic-chemistry.orgnih.gov

The mechanism commences with the formation of a cyanohydrin from the carbonyl compound. This is followed by a reaction with ammonia (derived from ammonium carbonate) to yield an α-aminonitrile. beilstein-journals.orgresearchgate.net Subsequent nucleophilic addition of the aminonitrile to carbon dioxide (also from ammonium carbonate) and an intramolecular cyclization step leads to the final hydantoin (B18101) product. beilstein-journals.org This one-pot synthesis is applicable to a diverse range of aliphatic and aromatic carbonyl compounds. nih.govnih.gov Modern variations have employed ultrasonication to accelerate the reaction, leading to shorter reaction times, higher yields, and simpler work-up procedures. organic-chemistry.org

Table 1: Overview of the Bucherer-Bergs Reaction

| Feature | Description |

|---|---|

| Reactants | Ketone or Aldehyde, Alkali Metal Cyanide, Ammonium Carbonate |

| Product | 5-Substituted or 5,5-Disubstituted Imidazolidine-2,4-dione |

| Key Intermediates | Cyanohydrin, α-Aminonitrile |

| Advantages | One-pot synthesis, broad substrate scope, operational simplicity |

Urech Reaction and Related Transformations

The Urech hydantoin synthesis provides a direct route to hydantoins starting from α-amino acids. ajchem-a.commdpi.com In the classical Urech reaction, an α-amino acid is treated with potassium cyanate in an aqueous solution, followed by heating with a strong mineral acid like hydrochloric acid. youtube.combris.ac.ukresearchgate.net The reaction proceeds through the formation of an intermediate hydantoic acid, which undergoes acid-catalyzed cyclization to yield the hydantoin ring. bris.ac.uk

This method is particularly valuable for creating hydantoins from readily available natural and unnatural amino acids. rsc.org Recent advancements have focused on improving the efficiency and environmental footprint of the Urech synthesis. For instance, microwave-assisted protocols have been developed to afford 5-monosubstituted hydantoins in high yields and with excellent functional group tolerance in water. rsc.org Furthermore, novel methods using hypervalent iodine reagents, such as cyanobenziodoxolone (CBX), allow for the synthesis of enantiopure 1,5-substituted hydantoins from protected amino acids while preserving stereochemical integrity. organic-chemistry.org An enantioselective catalytic variant of the Urech synthesis has also been developed, providing access to challenging thiohydantoins with high stereoselectivity.

Reed Reaction Principles

The Reed reaction is recognized as a synthetic route to hydantoins that utilizes nitriles as the starting material. ceon.rs A significant modification that aligns with this principle involves a one-pot process that combines aspects of organometallic chemistry with the Bucherer-Bergs reaction. In this approach, a nitrile is first treated with an organometallic reagent, such as a Grignard reagent (RMgX) or an organolithium compound (RLi). organic-chemistry.org This initial step generates an intermediate imine in situ.

The resulting imine is not isolated but is directly subjected to the standard conditions of the Bucherer–Bergs reaction, involving the addition of potassium cyanide and ammonium carbonate. organic-chemistry.org The imine then follows the subsequent steps of the Bucherer-Bergs pathway to afford a 5,5'-disubstituted hydantoin. This method effectively expands the utility of the Bucherer-Bergs synthesis, allowing for the construction of hydantoins from a different class of precursors and offering alternative strategies for introducing one of the C-5 substituents.

Cyclization Approaches from Diverse Precursors

Beyond the classical name reactions, various synthetic strategies have been devised that culminate in the cyclization to form the imidazolidine-2,4-dione ring from a range of precursor molecules.

From Ureido Derivatives: The cyclization of N-carbamoyl amino acids or their esters is a common strategy. beilstein-journals.org For example, α-ureido esters can be cyclized under basic conditions to furnish the hydantoin ring. nih.gov

From α-Amino Amides: α-Amino amides can be converted to hydantoins by reacting with reagents like triphosgene or carbonyldiimidazole (CDI), which facilitate the ring closure. rsc.org

Radical Cyclization: Products from Ugi three-component reactions can undergo a 5-endo trig oxidative radical cyclization to rapidly generate highly functionalized imidazolidinones.

From Propargylic Ureas: In the presence of a base, propargylic ureas can undergo intramolecular hydroamidation, leading to the formation of imidazolidine-2-ones.

Tandem Reactions: A one-pot tandem method involving the α-amination of silyl (B83357) ketene (B1206846) acetals followed by an intramolecular α-arylation of the resulting ester enolate has been developed to connectively synthesize 5,5-disubstituted hydantoins.

From (2,2-Diethoxyethyl)ureas: An acid-catalyzed reaction between (2,2-diethoxyethyl)ureas and various aromatic and heterocyclic C-nucleophiles provides a regioselective pathway to 4-substituted imidazolidin-2-ones.

Targeted Synthesis of 5,5-Disubstituted Imidazolidine-2,4-diones

The synthesis of hydantoins with two non-hydrogen substituents at the C-5 position is of particular interest, as these quaternary centers are features of many biologically active molecules. The Bucherer-Bergs reaction is the most direct and common method for this purpose, starting from a ketone precursor. nih.govbeilstein-journals.org The reaction of a ketone with cyanide and ammonium carbonate directly installs the two substituents from the ketone onto the C-5 position of the resulting hydantoin. nih.gov For instance, the well-known antiepileptic drug phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) is synthesized from benzophenone, although optimizing the yield may require adjusting reaction conditions such as temperature and time. nih.govnih.gov

Alternative strategies provide more complex or enantioselective access to these structures.

Modified Bucherer-Bergs: A one-pot synthesis from nitriles and organometallic reagents, as described in the Reed reaction principles, directly yields 5,5'-disubstituted hydantoins. organic-chemistry.org

Tandem Amidation/Arylation: A connective synthesis forms 5,5-disubstituted hydantoins from simple ester-derived starting materials through a one-pot tandem α-amination and α-arylation of silyl ketene acetals.

From Methylene (B1212753) Hydantoins: The regioselective transformation of 5-methylene hydantoins can be used to prepare 5-amino-5-methyl-disubstituted hydantoins.

Enantioselective Methods: For chiral 5,5-disubstituted hydantoins, organocatalytic approaches have been developed. An enantioselective Michael reaction using specific hydantoin surrogates, such as 2-benzylthio-3,5-dihydroimidazol-4-ones, can produce products with high enantioselectivity.

Strategic Preparation of 5-Butyl-5-phenylimidazolidine-2,4-dione

The most direct and strategically sound method for the preparation of this compound is the Bucherer–Bergs reaction. organic-chemistry.org This synthesis would utilize an asymmetrical ketone as the starting material, which contains the desired butyl and phenyl groups.

The specific precursor for this transformation is 1-phenylpentan-1-one, also known as butyl phenyl ketone or valerophenone. The reaction involves treating this ketone with potassium cyanide (KCN) or sodium cyanide (NaCN) and ammonium carbonate, typically in a solvent system like aqueous ethanol, and heating the mixture. nih.govorganic-chemistry.orgnih.gov The reaction proceeds through the established Bucherer-Bergs mechanism to construct the hydantoin ring, directly yielding the target compound, this compound.

Table 2: Synthesis of this compound via Bucherer-Bergs Reaction

| Starting Ketone | 1-Phenylpentan-1-one (Butyl phenyl ketone) |

| Reagents | Potassium Cyanide (KCN) or Sodium Cyanide (NaCN), Ammonium Carbonate ((NH₄)₂CO₃) |

| Reaction Type | Bucherer-Bergs Reaction |

| Product | this compound |

Chemical Modifications and Derivatization Strategies of the Imidazolidine-2,4-dione Ring

The strategic modification of the imidazolidine-2,4-dione ring is a key approach to diversifying the chemical space and exploring structure-activity relationships. These modifications primarily focus on the nitrogen atoms (N-1 and N-3) and the C5 position.

N-Alkylation and N-Acylation Approaches

The nitrogen atoms of the hydantoin ring are susceptible to substitution, offering avenues for introducing a variety of functional groups.

N-Alkylation: The alkylation of 5,5-disubstituted hydantoins, such as 5-methyl-5-phenylhydantoin, a close analog of the title compound, can be achieved using various organohalogen reagents under phase-transfer catalysis (PTC) conditions. The use of tetrabutylammonium bromide as a catalyst in the presence of a base like anhydrous potassium carbonate facilitates the reaction at room temperature. Typically, these reactions lead to N3-monoalkylation or N1,N3-dialkylation products. The choice of alkylating agent, including ethyl bromide, n-propyl bromide, n-butyl bromide, allyl bromide, and benzyl bromide, allows for the introduction of diverse alkyl and arylalkyl groups.

Studies on phenytoin (5,5-diphenylhydantoin) have shown that direct N1-selective alkylation can be achieved using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF). This regioselectivity is attributed to the higher acidity of the N3 proton, which is typically abstracted first under basic conditions. However, specific conditions can favor N1 alkylation. For instance, the reaction of 5-methyl-5-phenylhydantoin with methyl iodide in the presence of tBuOK in THF yielded the N1-methylated product as the sole product, albeit in a lower yield compared to phenytoin, which could be due to the electronic effects of the C5 substituents.

N-Acylation: The acylation of the hydantoin ring introduces carbonyl functionalities, which can serve as handles for further chemical transformations. While specific examples for this compound are not extensively documented, general methodologies for hydantoin acylation involve the use of acid chlorides or anhydrides in the presence of a base. These reactions typically occur at the more nucleophilic N3 position.

Table 1: N-Alkylation of 5-Methyl-5-phenylhydantoin under Phase-Transfer Catalysis

| Alkylating Agent | Product(s) |

| Ethyl bromide | 3-Ethyl-5-methyl-5-phenylimidazolidine-2,4-dione |

| n-Propyl bromide | 5-Methyl-3-propyl-5-phenylimidazolidine-2,4-dione |

| n-Butyl bromide | 3-Butyl-5-methyl-5-phenylimidazolidine-2,4-dione |

| Allyl bromide | 3-Allyl-5-methyl-5-phenylimidazolidine-2,4-dione |

| Benzyl bromide | 3-Benzyl-5-methyl-5-phenylimidazolidine-2,4-dione |

Exploration of C5-Substituent Variations

The classical Bucherer-Bergs reaction is a cornerstone for the synthesis of 5,5-disubstituted hydantoins. This multicomponent reaction involves the condensation of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate. By starting with different ketones, a wide array of C5-disubstituted hydantoins can be prepared. For the synthesis of analogues of this compound, one could envision using various alkyl phenyl ketones in the Bucherer-Bergs reaction.

A more recent development is the tandem α-amination and α-arylation of silyl ketene acetals. This one-pot method allows for the connective synthesis of 5,5-disubstituted hydantoins from simple ester-derived starting materials. The process involves a silver-catalyzed amination followed by a base-promoted intramolecular aryl migration and subsequent ring closure to form the hydantoin. This methodology offers a versatile route to a range of 5,5-diaryl and 5-alkyl-5-aryl hydantoins.

Integration of Novel Structural Moieties

To expand the structural diversity of hydantoin-based compounds, novel structural moieties can be integrated, leading to the formation of spirocyclic and fused-ring systems.

Spirohydantoins: Spirocyclic hydantoins can be synthesized from cyclic ketones using the Bucherer-Bergs reaction. For instance, the reaction of α-tetralone with sodium cyanide and ammonium carbonate in an autoclave yields 3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione. This approach can be extended to other cyclic ketones to generate a variety of spirohydantoins where the imidazolidine-2,4-dione ring is spiro-fused to a carbocyclic or heterocyclic ring system. Further derivatization of these spirohydantoins at the nitrogen atoms allows for the introduction of additional functional groups. For example, treatment with hydrazine hydrate can introduce an amino group at the N1 position, while reaction with formaldehyde can lead to the formation of N,N'-bis(hydroxymethyl) derivatives.

Fused Bicyclic Hydantoins: Fused hydantoin systems can be prepared through multi-step synthetic sequences. One such approach involves a selenium-induced intramolecular cyclization as a key step. This method starts with the preparation of 5-alkenyl-5-substituted hydantoins via the Bucherer-Bergs reaction using alkenyl-substituted ketones. These precursors then undergo an amidoselenylation reaction, where the nitrogen atom of the hydantoin ring attacks the double bond, facilitated by a selenium electrophile, leading to the formation of a fused bicyclic system. This cyclization is regiospecific, proceeding via a favorable 5-exo-trig ring closure to yield homotriquinane-type tricyclic hydantoins.

Advancements in Synthetic Techniques for Hydantoin Production

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for the production of hydantoins.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of 5,5-disubstituted hydantoins via the Bucherer-Bergs reaction can be significantly enhanced using microwave technology. researchgate.net Compared to conventional heating, microwave-assisted synthesis offers several advantages, including dramatically reduced reaction times, milder reaction conditions, and often higher yields. researchgate.net

For example, the reaction of various ketones and aldehydes with potassium cyanide and ammonium carbonate in a mixture of ethanol and water under microwave irradiation has been shown to produce the corresponding 5,5-disubstituted hydantoins in excellent yields within minutes. researchgate.net This rapid and efficient protocol is highly amenable to the parallel synthesis of hydantoin libraries for drug discovery purposes.

Table 2: Comparison of Conventional vs. Microwave-Assisted Bucherer-Bergs Reaction for the Synthesis of 5,5-Disubstituted Hydantoins

| Ketone/Aldehyde | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |

| Cyclohexanone | 24 | 75 | 5 | 92 |

| Acetophenone | 24 | 70 | 8 | 88 |

| 4-Methoxyacetophenone | 24 | 65 | 10 | 85 |

| Propiophenone | 24 | 68 | 7 | 87 |

Catalytic Methodologies Utilizing Nanomaterials

The use of nanomaterials as catalysts in organic synthesis is a rapidly growing field, offering advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse.

In the context of hydantoin synthesis, magnetic nanoparticles have been employed as robust and recoverable catalysts. For instance, Fe3O4-chitosan nanoparticles have been successfully used to catalyze the condensation of aldehydes, ammonium carbonate, and zinc cyanide to produce 5-substituted hydantoins. oiccpress.com This heterogeneous catalytic system allows for the synthesis to be carried out under neat conditions, and the catalyst can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss in its catalytic activity. While this has been demonstrated for 5-monosubstituted hydantoins, the exploration of such catalytic systems for the synthesis of 5,5-disubstituted hydantoins like this compound represents a promising area for future research. The development of nanocatalysts for the Bucherer-Bergs reaction and other hydantoin syntheses holds the potential to make these processes more sustainable and economically viable.

Spectroscopic and Advanced Structural Characterization Methodologies for 5 Butyl 5 Phenylimidazolidine 2,4 Dione Analogues

Vibrational Spectroscopy Applications (IR) in Structural Confirmation

Infrared (IR) spectroscopy is a fundamental tool for confirming the presence of key functional groups within the imidazolidine-2,4-dione scaffold. The analysis of vibrational frequencies, particularly in the mid-IR region, allows for the identification of characteristic bonds. For analogues such as 5,5-diphenylimidazolidine-2,4-dione, distinct absorption bands are observed for the N-H and carbonyl (C=O) groups. bepls.com

The N-H stretching vibrations typically appear as strong, broad bands in the region of 3200-3300 cm⁻¹. bepls.commdpi.com The two carbonyl groups of the dione (B5365651) ring give rise to two distinct stretching bands due to symmetric and asymmetric vibrations. These are typically observed in the range of 1710-1785 cm⁻¹. bepls.commdpi.com For instance, in 5,5-diphenylimidazolidine-2,4-dione, strong absorptions are noted around 1722 cm⁻¹ and 1770 cm⁻¹. bepls.com The presence of the butyl and phenyl groups in the target compound would be confirmed by C-H stretching vibrations for both aliphatic (below 3000 cm⁻¹) and aromatic (above 3000 cm⁻¹) moieties, as well as aromatic C=C bending vibrations around 1400-1600 cm⁻¹. mdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound(s) |

|---|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3314 | 5,5-diphenylimidazolidine-2,4-dione bepls.com, 3-Phenyl-5-(4-isopropylphenyl)-imidazolidine-2,4-dione mdpi.com |

| C=O (Amide/Urea) | Asymmetric/Symmetric Stretching | 1711 - 1783 | 5,5-diphenylimidazolidine-2,4-dione bepls.com, 3-Phenyl-5-phenyl-imidazolidine-2,4-dione derivatives mdpi.com |

| C-H (Aromatic) | Stretching | ~3050 | 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione mdpi.com |

| C-H (Aliphatic) | Stretching | 2911 - 2966 | 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione mdpi.com, 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione mdpi.com |

| C-N | Stretching | ~1406 | 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H-NMR spectrum of 5-butyl-5-phenylimidazolidine-2,4-dione analogues, distinct signals are expected for the protons of the phenyl ring, the butyl chain, and the N-H groups of the heterocyclic ring. The aromatic protons of the C5-phenyl group typically appear as a multiplet in the range of δ 7.2–7.5 ppm. mdpi.commdpi.com The two N-H protons of the imidazolidine (B613845) ring are expected to produce signals that can vary in chemical shift depending on the solvent and concentration, often appearing as broad singlets.

For the C5-butyl substituent, a characteristic set of signals would be anticipated:

A triplet for the terminal methyl group (–CH₃) protons.

A multiplet for the methylene (B1212753) group adjacent to the methyl group (–CH₂–CH₃).

Multiplets for the other two methylene groups (–CH₂–) of the butyl chain.

The chemical shifts for these aliphatic protons would appear in the upfield region of the spectrum, typically between δ 0.8 and 2.0 ppm.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Reference/Analogy |

|---|---|---|---|

| N-H (Ring) | Variable (e.g., ~8.97) | Singlet (broad) | 3-Phenyl-5-(4-isopropylphenyl)-imidazolidine-2,4-dione mdpi.com |

| C₆H₅ (Phenyl Ring) | 7.20 - 7.53 | Multiplet | 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione mdpi.com |

| -CH₂- (Butyl, Cα) | ~1.8 - 2.0 | Multiplet | Inferred from aliphatic substituents |

| -CH₂- (Butyl, Cβ, Cγ) | ~1.0 - 1.4 | Multiplet | Inferred from aliphatic substituents |

| -CH₃ (Butyl, Cδ) | ~0.8 - 0.9 | Triplet | Inferred from aliphatic substituents |

The ¹³C-NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. For this compound and its analogues, the carbonyl carbons (C2 and C4) are the most deshielded, appearing far downfield. For example, in 5,5-diphenylimidazolidine-2,4-dione, these signals are found at δ 156.09 and 174.91 ppm. bepls.com The quaternary carbon at the C5 position, bonded to both the butyl and phenyl groups, is also characteristic, with a chemical shift observed around δ 70 ppm in the diphenyl analogue. bepls.com

The phenyl group carbons would produce a set of signals between δ 126–140 ppm. bepls.com The four distinct carbons of the butyl chain would appear in the upfield aliphatic region (δ 13–40 ppm).

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Reference/Analogy |

|---|---|---|

| C4 (Carbonyl) | ~171 - 175 | 5,5-diphenylimidazolidine-2,4-dione bepls.com, 3-Phenyl-5-phenyl-imidazolidine-2,4-dione derivatives mdpi.com |

| C2 (Carbonyl) | ~155 - 156 | 5,5-diphenylimidazolidine-2,4-dione bepls.com, 3-Phenyl-5-phenyl-imidazolidine-2,4-dione derivatives mdpi.com |

| C-ipso (Phenyl) | ~140 | 5,5-diphenylimidazolidine-2,4-dione bepls.com |

| C-ortho, C-meta, C-para (Phenyl) | 126 - 129 | 5,5-diphenylimidazolidine-2,4-dione bepls.com |

| C5 (Quaternary) | ~70 | 5,5-diphenylimidazolidine-2,4-dione bepls.com |

| -CH₂- (Butyl, Cα) | ~35 - 40 | Inferred from aliphatic substituents |

| -CH₂- (Butyl, Cβ, Cγ) | ~22 - 26 | Inferred from aliphatic substituents |

| -CH₃ (Butyl, Cδ) | ~14 | Inferred from aliphatic substituents |

Mass Spectrometry (MS) in Molecular Formula Verification and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight and formula of the compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₃H₁₆N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 232.28. nih.govchemscene.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com

The fragmentation pattern provides clues to the molecule's structure. A common fragmentation pathway for C5-substituted imidazolidine-2,4-diones involves the cleavage of the substituents at the C5 position. researchgate.net For the target compound, a primary fragmentation would likely be the loss of the butyl radical (•C₄H₉, mass 57), leading to a significant fragment ion at m/z 175. Further fragmentation could involve the breakdown of the heterocyclic ring.

| m/z | Proposed Fragment Identity | Fragmentation Step |

|---|---|---|

| 232 | [C₁₃H₁₆N₂O₂]⁺ (Molecular Ion) | - |

| 175 | [M - C₄H₉]⁺ | Loss of butyl radical |

| 119 | [C₆H₅NCO]⁺ | Ring cleavage |

| 104 | [C₇H₆N]⁺ | Rearrangement and cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion from phenyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the phenyl ring and the two carbonyl groups. The phenyl ring is expected to exhibit π → π* transitions, which typically result in a strong absorption band below 220 nm and a weaker, structured band (B-band) around 260-270 nm. The carbonyl groups can undergo n → π* transitions, which are symmetry-forbidden and thus appear as weak absorption bands at longer wavelengths, often above 280 nm. Computational studies on related heterocyclic systems like thiazolidine-2,4-dione derivatives help in understanding these electronic properties. biointerfaceresearch.com

X-ray Crystallography for Three-Dimensional Structure Determination of Related Derivatives

Single-crystal X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. While data for the specific title compound is not available, numerous studies on related 5,5-disubstituted imidazolidine-2,4-dione derivatives reveal key structural features. mdpi.comnih.govresearchgate.netnih.gov

The five-membered imidazolidine ring is often nearly planar. mdpi.com The two substituents at the C5 position adopt a pseudo-axial and pseudo-equatorial orientation to minimize steric hindrance. A highly conserved feature in the crystal packing of N-unsubstituted or N1-monosubstituted derivatives is the formation of hydrogen-bonded dimers or chains. nih.govresearchgate.net Typically, the N-H group of one molecule acts as a hydrogen bond donor to a carbonyl oxygen atom of an adjacent molecule (N-H···O), creating robust supramolecular structures. researchgate.net The orientation of the phenyl rings relative to the central heterocyclic ring is also a key structural parameter. nih.govresearchgate.net

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione | Monoclinic | P2₁/c | Forms inversion dimers via N-H···O hydrogen bonds. | nih.gov |

| 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione | Monoclinic | P2₁/n | N-H···O and C-H···O hydrogen bonds form chains. | researchgate.net |

| 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione | Monoclinic | P2₁/c | Planar arrangement of the 5-membered heterocycle. | mdpi.com |

| 1-Benzyl-5,5-diphenylimidazolidine-2,4-dione | Triclinic | P-1 | Validation of N-alkylation position and structure. | nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

The crystal lattice of 5,5-disubstituted hydantoins, including analogues of this compound, is predominantly stabilized by a network of intermolecular hydrogen bonds. The hydantoin (B18101) moiety features two amine protons (N1-H and N3-H) acting as hydrogen bond donors and two carbonyl oxygens (C2=O and C4=O) as acceptors. This arrangement facilitates the formation of robust and predictable hydrogen-bonding patterns.

A common motif observed in the crystal structures of hydantoin derivatives is the formation of centrosymmetric dimers through N—H⋯O hydrogen bonds. researchgate.netresearchgate.net For instance, in 3-ethyl-5,5-diphenylimidazolidine-2,4-dione, molecules are linked by N—H⋯O interactions, creating chains. researchgate.net Similarly, the crystal structure of 5-methyl-5-phenyl hydantoin is governed by N–H···O hydrogen bonds, which form chains and larger ring motifs. tandfonline.com These primary interactions are often supplemented by weaker C—H⋯O hydrogen bonds, which further stabilize the crystal packing by linking the primary chains or dimers into more complex two-dimensional or three-dimensional networks. mdpi.comnih.gov

Below is a table summarizing typical intermolecular interaction geometries observed in the crystal structures of related 5,5-disubstituted hydantoins.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| N-H···O | N-H···O=C | ~0.88 | ~1.95 | ~2.83 | ~172 | researchgate.net |

| C-H···O | C-H···O=C | ~0.97 | ~2.55 | ~3.45 | ~153 | mdpi.com |

| C-H···π | C-H···Cg(phenyl) | ~0.98 | ~2.80 | ~3.70 | ~150 | nih.gov |

Note: Data presented are representative values from crystallographic studies of analogous compounds and are intended for illustrative purposes. D=Donor, A=Acceptor, Cg=centroid of the phenyl ring.

Conformational Analysis of the Imidazolidine Ring System and its Substituents

The substituents at the C5 position, such as the butyl and phenyl groups in the title compound's analogues, have distinct conformational preferences. The two phenyl rings in 5,5-diphenylimidazolidine-2,4-dione, for example, are disposed on either side of the hydantoin ring and are significantly twisted with respect to its mean plane, with dihedral angles often greater than 60°. researchgate.netnih.gov This twisted conformation is necessary to minimize steric hindrance between the phenyl rings and the carbonyl groups of the imidazolidine core. mdpi.com

For this compound, the flexible butyl chain would be expected to adopt a low-energy, extended (anti-periplanar) conformation to minimize intramolecular steric clashes. The orientation of the phenyl group is also of considerable interest. The rotational position of the phenyl ring relative to the hydantoin core influences the potential for intramolecular and intermolecular interactions. Studies on related structures, such as 5-methyl-5-benzyl hydantoin, provide insight into the bond angles and torsion angles that define the geometry of the substituents relative to the central ring. mdpi.com

The table below provides representative conformational parameters for the imidazolidine ring and its substituents based on data from analogous structures.

| Parameter | Description | Typical Value(s) | Reference |

| Ring Puckering | Deviation of atoms from the mean plane of the imidazolidine ring | 0.03 - 0.21 Å | nih.govnih.gov |

| Phenyl Ring Dihedral Angle | Angle between the mean plane of the phenyl ring and the mean plane of the imidazolidine ring | 60° - 88° | researchgate.netnih.gov |

| Torsion Angle (C4-C5-C(Ph)-C(Ph)) | Defines the twist of the phenyl group relative to a ring bond | Varies significantly | researchgate.net |

| Torsion Angle (C(alkyl)-C5-N1-C2) | Defines the orientation of the alkyl substituent | Varies | researchgate.net |

Note: Values are derived from published crystal structures of various 5-phenylhydantoin (B13835) and 5,5-disubstituted hydantoin analogues.

Advanced Computational and Theoretical Chemistry Studies of 5 Butyl 5 Phenylimidazolidine 2,4 Dione and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com These models are valuable for predicting the activity of novel compounds and guiding the optimization of lead candidates in drug discovery projects. conicet.gov.arnih.gov For complex disorders, QSAR models that focus on phenotypic responses can be particularly useful. tandfonline.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. conicet.gov.ar These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. The selection of relevant descriptors is a critical step in developing a predictive QSAR model. conicet.gov.ar For instance, in studies of anticonvulsant agents, a wide array of descriptors are calculated to capture the physicochemical properties that govern their activity.

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional (1D) | Based on the molecular formula, describing atom and bond counts. | Molecular Weight, Number of H-bond donors/acceptors. |

| Topological (2D) | Describe the connectivity of atoms within the molecule. | Wiener index, Kier & Hall connectivity indices. |

| Geometrical (3D) | Based on the 3D coordinates of the atoms. | Molecular surface area, Volume, Principal moments of inertia. |

| Quantum-Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, Dipole moment, Atomic charges. |

| Physicochemical | Properties such as lipophilicity and electronic effects. | LogP (octanol-water partition coefficient), Molar Refractivity. |

Once molecular descriptors are calculated for a set of compounds with known activities, multivariate statistical methods are employed to build the QSAR model. The goal is to create a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Several statistical techniques are commonly used:

Multiple Linear Regression (MLR): This method creates a linear equation that best predicts the dependent variable from a set of independent variables. nih.gov

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

k-Nearest Neighbors (kNN): A non-linear method that predicts the activity of a compound based on the activities of its 'k' most similar neighbors in the descriptor space. acs.org

In the context of discovering novel anticonvulsant agents, QSAR models have been successfully developed using methods like kNN analysis and applied to mine chemical databases for new lead compounds. acs.org

Validation is a critical step to ensure that a QSAR model is robust, reliable, and has predictive power for new, untested compounds. basicmedicalkey.comnih.gov A validated model can be confidently used for virtual screening and drug design. nih.gov Validation is typically performed using both internal and external methods. basicmedicalkey.comnih.gov

Internal Validation assesses the stability and robustness of the model using the training set data. basicmedicalkey.com A common technique is cross-validation, such as the leave-one-out (LOO) method, where the model is repeatedly built leaving out one compound at a time and then predicting the activity of that compound. mdpi.com The cross-validated correlation coefficient (Q² or r²(CV)) is a key metric; a value greater than 0.5 is generally considered acceptable. mdpi.com

External Validation evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that were not used in model development. mdpi.comnih.gov This is considered the most stringent test of a model's predictive capability. basicmedicalkey.com Key statistical parameters for external validation include the predictive R² (R²pred). mdpi.com

| Validation Type | Method | Key Statistical Parameter | Acceptance Criteria |

|---|---|---|---|

| Internal | Leave-One-Out Cross-Validation (LOO-CV) | Q² (or r²(CV)) | > 0.5 mdpi.com |

| Internal | Y-Randomization (Response Scrambling) | Low correlation coefficients for scrambled models | Ensures the model is not due to chance correlation. mdpi.com |

| External | Prediction on an external test set | R²pred | A high value, indicating good predictive power. |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as 5-Butyl-5-phenylimidazolidine-2,4-dione) when bound to a second molecule (a receptor or target protein) to form a stable complex. researchgate.net It is a key tool in rational drug design, helping to elucidate the molecular basis of drug action. hep.com.cn

Docking simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues in the active site of a target protein. ekb.eg These interactions are crucial for the ligand's affinity and biological activity. Common types of interactions observed for imidazolidine-2,4-dione and related hydantoin (B18101) derivatives include:

Hydrogen Bonds: These are critical for anchoring the ligand in the binding pocket. The carbonyl groups and N-H moieties of the imidazolidine-2,4-dione core are common hydrogen bond donors and acceptors. ekb.eg For example, studies on hydantoin derivatives targeting the EGFR protein have shown hydrogen bonding with residues like Met790 and Thr854. ekb.eg

π-π Stacking: Aromatic rings, such as the phenyl group in this compound, can engage in π-π stacking interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp) in the receptor's active site. ekb.eg

Hydrophobic Interactions: Non-polar parts of the ligand, like the butyl chain, can form favorable hydrophobic interactions with non-polar residues in the binding pocket, contributing to binding stability. nih.gov

A primary output of molecular docking is the prediction of the binding mode or "pose" of the ligand within the receptor's active site. This information reveals the spatial arrangement of the ligand and which of its functional groups are involved in key interactions. nih.gov

Furthermore, docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). hep.com.cn A lower (more negative) binding energy generally indicates a more stable ligand-receptor complex and potentially higher biological activity. hep.com.cn For example, docking studies of newly designed anti-epilepsy drugs showed excellent binding energies ranging from -126.881 to -130.771 kcal/mol, suggesting strong binding to the target enzyme. hep.com.cn These predictions help in prioritizing compounds for synthesis and experimental testing. nih.govnih.gov

| Compound Class | Target Receptor/Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Hydantoin-based Kinesin Spindle Protein Inhibitors | Eg5 Allosteric Site | Not specified | Tyr211, Leu214, Gly117 ekb.eg |

| Designed Anti-Epilepsy Drugs (AEDs) | GABA Aminotransferase (GABA-AT) | -126.881 to -130.771 hep.com.cn | Not specified |

| Hydantoin-based HDLP Inhibitors | HDLP Active Site | Not specified (Higher CDocker energy than reference) | Tyr297, His132, Lys267 ekb.eg |

Illustrative examples of binding affinity predictions for hydantoin-related compounds from computational studies.

Conformational Space Exploration and Geometry Optimizations

The conformational landscape of 5-substituted hydantoins, including this compound, is a critical determinant of their physical, chemical, and biological properties. Computational methods are employed to explore the potential energy surface and identify stable conformers. Geometry optimizations, typically performed using Density Functional Theory (DFT), reveal the most probable spatial arrangements of the atoms in the molecule.

Theoretical calculations on related 5,5-diphenylhydantoin derivatives have shown that the phenyl rings are typically inclined with respect to the hydantoin ring. nih.gov This twisting is a result of minimizing steric hindrance between the substituents and the carbonyl groups of the hydantoin core. A similar conformational behavior is expected for this compound, where the butyl and phenyl groups will orient themselves to achieve the most stable, low-energy conformation. The exploration of the conformational space is crucial for understanding how these molecules interact with biological targets. rsc.org

| Torsional Angle | Description | Typical Calculated Value (degrees) |

|---|---|---|

| C4-C5-C(phenyl)-C(phenyl) | Rotation of the phenyl group relative to the hydantoin ring | 50 - 70 |

| N1-C5-C(alkyl)-C(alkyl) | Rotation of the alkyl group relative to the hydantoin ring | Variable (multiple low-energy conformers) |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT calculations are a powerful tool for investigating the electronic properties of molecules like this compound. These calculations provide information on orbital energies, electron density distribution, and other electronic descriptors that are fundamental to understanding molecular reactivity and interactions.

By performing DFT calculations on various conformers of this compound, an energetic profile can be constructed. This profile reveals the relative stabilities of different spatial arrangements of the butyl and phenyl groups. The global minimum on the potential energy surface corresponds to the most stable conformation. The energy differences between various conformers provide insights into the flexibility of the molecule and the barriers to internal rotation. For 5-alkyl-5-phenylhydantoins, the stability of conformers is primarily dictated by the steric interactions between the substituents at the C5 position and the hydantoin ring.

Molecular recognition is governed by non-covalent interactions between molecules. Theoretical studies on 5-substituted hydantoins have highlighted the importance of hydrogen bonding in their supramolecular chemistry. rsc.org The hydantoin ring possesses both hydrogen bond donors (the N-H groups at positions 1 and 3) and hydrogen bond acceptors (the carbonyl oxygen atoms at positions 2 and 4). These functional groups enable the formation of various hydrogen-bonding patterns, leading to the self-assembly of these molecules into dimers, tapes, ribbons, and sheets. rsc.org

DFT calculations can be used to quantify the strength of these intermolecular interactions. By analyzing the electron density distribution and electrostatic potential, regions of the molecule that are prone to electrophilic or nucleophilic attack can be identified, which is crucial for understanding how these molecules interact with other molecules, including biological receptors. The supramolecular arrangement of 5-phenylhydantoins, driven by N–H⋯O hydrogen-bonding, has been shown to be a key factor in their biological activity. rsc.org

Stereochemical Considerations and Racemization Mechanisms of 5-Substituted Hydantoins

The C5 atom of 5-substituted hydantoins like this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereochemical stability of this center is of significant pharmacological importance, as different enantiomers can exhibit different biological activities.

The racemization of 5-substituted hydantoins in aqueous solution has been a subject of detailed kinetic and mechanistic studies. The prevailing mechanism for this process is the unimolecular electrophilic substitution (SE1) mechanism. chemscene.com This mechanism involves a slow, rate-determining deprotonation at the C5 position to form a planar carbanion intermediate. This is followed by a rapid reprotonation that can occur from either face of the planar intermediate, leading to a loss of stereochemical integrity. chemscene.com

Detailed kinetic studies on the racemization of (S)-5-benzylhydantoin, a close structural analog of this compound, have provided strong evidence for the SE1 mechanism. chemscene.com These studies include the measurement of rates of H/D exchange and racemization, which have been found to be consistent with the formation of a carbanionic intermediate. chemscene.com

The study of kinetic isotope effects (KIEs) provides further insight into the racemization mechanism. For the racemization of 5-substituted hydantoins, a primary kinetic isotope effect is observed when the hydrogen at the C5 position is replaced with deuterium. chemscene.com This indicates that the C-H bond is broken in the rate-determining step, which is consistent with the SE1 mechanism. chemscene.com Solvent kinetic isotope effects, determined by comparing the reaction rates in H2O and D2O, also support this mechanistic pathway. chemscene.com

The stereolability of 5-substituted hydantoins is significantly influenced by the solvent. Studies on 5-benzylhydantoins have shown that the rate of racemization is affected by the polarity and hydrogen-bonding properties of the solvent. chemscene.com For instance, the addition of DMSO to aqueous buffer solutions has been observed to increase the rate of racemization for neutral hydantoins. chemscene.com In contrast, less polar co-solvents like 2-propanol and dioxane can decrease the racemization rate for neutral species. chemscene.com These solvent effects are attributed to changes in the basicity of the catalytic species and preferential solvation of the transition state. chemscene.com

| Factor | Observation | Mechanistic Implication (SE1) |

|---|---|---|

| Primary Kinetic Isotope Effect (kH/kD) | Greater than 1 | C-H bond cleavage is rate-determining. chemscene.com |

| Solvent Kinetic Isotope Effect (kH2O/kD2O) | Varies with pH and substrate | Involvement of water/hydroxide in proton transfer. chemscene.com |

| Solvent Polarity | Rate increases with increasing polarity (e.g., DMSO addition). chemscene.com | Stabilization of the charged transition state. chemscene.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 5 Butyl 5 Phenylimidazolidine 2,4 Dione Derivatives

Influence of Substituents on the Imidazolidine-2,4-dione Scaffold

Systematic modifications of the imidazolidine-2,4-dione scaffold have provided a wealth of information on how different substituents influence biological activity. These studies are fundamental to rational drug design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. researchgate.net

Effects of Alkyl, Alkenyl, and Aryl Groups at the C5-Position

The C5 position of the imidazolidine-2,4-dione ring is a critical determinant of biological activity. The introduction of both an alkyl (butyl) and an aryl (phenyl) group, as seen in the parent compound, creates a chiral center, and the nature of these substituents significantly impacts the molecule's interaction with biological targets.

Studies on various 5,5-disubstituted hydantoins have demonstrated that the size and lipophilicity of the alkyl and aryl groups can modulate activity. For example, in a series of imidazolidine-2,4-dione derivatives designed as Bcl-2 inhibitors, variations in the aryl group at C5 led to significant differences in their growth-inhibitory effects on cancer cell lines. nih.gov The presence of both an aromatic ring and a flexible alkyl chain allows for a combination of rigid π-π stacking interactions and adaptable hydrophobic interactions within a receptor binding site.

The antimicrobial activity of a series of 5,5-disubstituted hydantoins was evaluated, showing that the nature of the C5 substituents influenced the minimum inhibitory concentration (MIC) against various bacterial and yeast strains. researchgate.net

| Compound | C5-Substituent 1 | C5-Substituent 2 | Organism | MIC (μg/mL) |

|---|---|---|---|---|

| Hyd1 | Ethyl | But-3-enyl | S. aureus | >500 |

| Hyd5 | Propyl | 3-Methyl-but-3-enyl | S. aureus | 250 |

| Hyd17 | Spiro[4.5]decane with 6-(2-Methylallyl) | S. aureus | >500 | |

| Hyd19 | Fused bicyclic phenylseleno hydantoin (B18101) | S. aureus | 62.5 | |

| Hyd20 | Fused bicyclic phenylseleno hydantoin | S. aureus | <7.81 | |

| Hyd21 | Fused bicyclic phenylseleno hydantoin | S. aureus | 15.75 |

Impact of N-Substitutions on Activity Profiles

Substitution on the nitrogen atoms (N1 and N3) of the imidazolidine-2,4-dione ring provides another avenue to modify the pharmacological properties of these compounds. N-substitution can alter the molecule's hydrogen-bonding capacity, polarity, and metabolic stability.

In the context of serotonin (B10506) transporter (SERT) ligands, N-alkylation with an arylpiperazinylalkyl chain has been a successful strategy. nih.gov The length of the alkyl linker and the substitution pattern on the terminal arylpiperazine ring were found to be critical for affinity and selectivity. For instance, derivatives of imidazolidine-2,4-dione showed high affinity for 5-HT1A receptors, with some also exhibiting significant affinity for 5-HT2A receptors. nih.gov Comparing imidazo[2,1-f]purine-2,4-dione derivatives to their corresponding imidazolidine-2,4-dione analogues revealed that the former generally had higher activity as SERT ligands. nih.gov

| Compound Series | Core Structure | N-Substituent | SERT Affinity (pKi) |

|---|---|---|---|

| Series 1 | Imidazo[2,1-f]purine-2,4-dione | Arylpiperazinylalkyl | 5.61 - 7.53 |

| Series 2 | Imidazolidine-2,4-dione | Arylpiperazinylalkyl | Moderate to very low |

Role of Specific Functional Group Variations (e.g., Halogenation, Heteroatom Replacement)

The introduction of specific functional groups, such as halogens, or the replacement of heteroatoms within the scaffold can dramatically alter a compound's biological profile. Halogenation, for example, can increase lipophilicity, enhance binding affinity through halogen bonding, and block sites of metabolism. nih.gov

Studies on peptoids have shown that halogenation can drastically enhance antimicrobial activity against Gram-positive bacteria, with activity increasing from fluorine to iodine. nih.gov While this is not on the imidazolidine-2,4-dione core itself, it illustrates the powerful effect of halogenation. In the context of imidazolidine-2,4-dione derivatives, the introduction of chloro- and dichlorophenyl groups has been explored. For instance, compounds containing a 2,3-dichlorophenylpiperazine fragment showed potent activity as SERT ligands. nih.gov

Replacing one of the carbonyl oxygens with sulfur to form a 2-thioxoimidazolidin-4-one (thiohydantoin) also significantly impacts activity. Thiohydantoins often exhibit different biological profiles compared to their hydantoin counterparts. For example, in a study of virulence factor inhibitors in Pseudomonas aeruginosa, a 2-thioxoimidazolidin-4-one derivative showed the best inhibitory activity against pyocyanin (B1662382) production, while imidazolidine-2,4-diones were more effective at inhibiting protease and hemolysin. nih.gov

| Compound Class | Target | Inhibition |

|---|---|---|

| Imidazolidine-2,4-diones (4c, 4j, 12a) | Protease | Complete Inhibition |

| Imidazolidine-2,4-diones (4c, 4j, 12a) | Hemolysin | Almost Complete Inhibition |

| 2-Thioxoimidazolidin-4-one (7a) | Pyocyanin | 96.4% Inhibition |

Strategies for Pharmacophoric Hybridization in Compound Design

Pharmacophoric hybridization is a drug design strategy that involves combining two or more pharmacophores from different drug classes into a single molecule. This approach aims to create hybrid compounds with improved affinity, better selectivity, or a dual mode of action. The imidazolidine-2,4-dione scaffold is an attractive core for such hybridization due to its synthetic tractability and established biological relevance.

An example of this strategy is the hybridization of a thiazolidine-2,4-dione moiety with other antitumor agents like 2-oxoindoline and 2-oxoquinoline to create new VEGFR-2 inhibitors. nih.gov This approach leverages the known pharmacophoric features of existing drugs to design new chemical entities with potentially enhanced efficacy. The design rationale involves using the different parts of the hybrid molecule to interact with specific regions of the target protein's binding site. nih.gov While this example uses a thiazolidine-2,4-dione, the same principle is applicable to the imidazolidine-2,4-dione core. This strategy of combining known active scaffolds is a powerful tool in modern medicinal chemistry to develop novel therapeutic agents. nih.gov

Stereochemical Implications in Structure-Activity Relationships

When the two substituents at the C5 position of the imidazolidine-2,4-dione ring are different, as in 5-butyl-5-phenylimidazolidine-2,4-dione, C5 becomes a stereocenter. The resulting enantiomers can have significantly different biological activities, potencies, and toxicities. This is because biological macromolecules, such as enzymes and receptors, are chiral and will interact differently with each enantiomer.

The enantioselective synthesis of 5,5-disubstituted hydantoins is therefore of great importance in medicinal chemistry to allow for the evaluation of individual enantiomers. nih.gov Studies on fused bicyclic derivatives have confirmed the importance of relative stereochemistry. For example, X-ray crystallography of fused imidazolidine (B613845) derivatives confirmed a cis relationship between substituents, which was crucial for the observed biological activity. rsc.org The ability to control and determine the absolute and relative stereochemistry of these compounds is essential for understanding their structure-activity relationships and for developing safer and more effective drugs.

Future Research Directions and Emerging Paradigms for 5 Butyl 5 Phenylimidazolidine 2,4 Dione Research

Development of Novel and Efficient Synthetic Routes for Targeted Derivatives

The exploration of the biological potential of 5-Butyl-5-phenylimidazolidine-2,4-dione is contingent upon the ability to synthesize a diverse library of its derivatives. Traditional methods for creating 5,5-disubstituted hydantoins, such as the Bucherer–Bergs reaction, often require harsh conditions. bris.ac.uk Future research must focus on developing more novel, efficient, and versatile synthetic strategies that allow for precise structural modifications.

Modern synthetic methodologies that could be adapted for this purpose include:

Tandem Reactions: One-pot tandem methods, such as the α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals, offer a connective approach to building the 5,5-disubstituted hydantoin (B18101) core from simple starting materials. bris.ac.ukrsc.org This strategy enhances efficiency by combining multiple synthetic steps into a single operation.

Multicomponent Reactions (MCRs): MCRs are highly convergent and atom-economical processes that can generate complex molecules like hydantoins in a single step from three or more starting materials. Exploring MCRs for this compound would enable the rapid generation of diverse derivatives for biological screening.

Organocatalysis: The use of organocatalysts, such as bifunctional Brønsted base/H-bond catalysts in Michael reactions, can provide enantioselective routes to chiral 5,5-disubstituted hydantoins. nih.gov This is particularly important as the stereochemistry of the C5-position can be critical for biological activity.

Domino Processes: Chemoselective condensation/cyclization domino processes, for instance between isocyanates and α-amino esters, provide a mild and efficient pathway to N,N′-disubstituted hydantoins, which could be adapted for the target compound. nih.gov

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Tandem α-amination/α-arylation | A one-pot sequence forming the hydantoin ring from ester-derived starting materials. bris.ac.ukrsc.org | High efficiency, connective synthesis. |

| Organocatalytic Michael Reaction | Utilizes chiral organocatalysts to achieve enantioselective synthesis of the C5-quaternary center. nih.gov | Access to enantiomerically pure compounds. |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to rapidly build molecular complexity. | High atom economy, rapid library generation. |

| Domino Condensation/Cyclization | A sequential reaction cascade under mild conditions to form the hydantoin ring. nih.gov | Mild reaction conditions, operational simplicity. |

Application of Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design of new therapeutic agents and the optimization of lead compounds. nih.gov For this compound, these advanced computational techniques can accelerate the discovery process by predicting molecular interactions and guiding synthetic efforts.

Future research should leverage a variety of computational approaches:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. medcraveonline.com Docking studies can be used to screen virtual libraries of this compound derivatives against known protein targets, prioritizing compounds with the highest predicted binding affinity for synthesis and biological testing. ajchem-a.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.govnih.gov This can help to understand the stability of binding interactions, the role of solvent molecules, and conformational changes that occur upon binding, offering a more realistic view than static docking poses.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. Developing QSAR models for a series of this compound analogs can help identify the key structural features required for a desired biological effect.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model derived from active hydantoin compounds can be used to design novel this compound derivatives with a higher probability of being active.

Table 2: Application of Computational Modeling in Drug Design

| Computational Technique | Application in Research |

|---|---|

| Molecular Docking | Predict binding modes and affinities to prioritize synthesis of potent inhibitors. medcraveonline.commedcraveonline.com |

| Molecular Dynamics (MD) Simulation | Assess the stability of protein-ligand complexes and understand dynamic interactions. nih.govnih.gov |

| QSAR | Elucidate structure-activity relationships to guide lead optimization. nih.gov |

| Pharmacophore Modeling | Design novel molecules with desired biological activity based on essential structural features. |

Identification and Elucidation of New Biological Targets and Mechanisms of Action

The hydantoin scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov While some hydantoins are known anticonvulsants, others exhibit anticancer, antimicrobial, and anti-inflammatory activities. ekb.egjddtonline.infoekb.eg A crucial future direction for this compound is a systematic screening campaign to identify novel biological targets and elucidate their mechanisms of action.

Potential areas for investigation include:

Anticancer Targets: Many hydantoin derivatives have shown promise as anticancer agents by targeting proteins involved in cell survival and proliferation, such as the anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins and protein tyrosine phosphatase-1B (PTP1B). nih.govnih.govdocumentsdelivered.com Screening against a panel of cancer cell lines and key oncology targets could reveal new therapeutic applications. researchgate.netrjpn.org

Antimicrobial Targets: Research has demonstrated that imidazolidine-2,4-dione derivatives can act as inhibitors of bacterial virulence factors, for example by interfering with quorum-sensing pathways in bacteria like Pseudomonas aeruginosa. nih.gov Other potential targets include enzymes essential for microbial survival, such as InhA in Mycobacterium tuberculosis. researchgate.net

Enzyme Inhibition: The hydantoin core can interact with various enzymes. Derivatives have been identified as inhibitors of ribonucleotide reductase, aldose reductase, and various proteases. jddtonline.infonih.gov Broad enzymatic screening could uncover entirely new classes of enzyme inhibitors based on the this compound scaffold.

Ion Channels and Receptors: The classical anticonvulsant activity of phenytoin (B1677684) is mediated through the blockage of voltage-gated sodium channels. medcraveonline.com It is plausible that this compound derivatives could modulate the activity of this or other ion channels. Furthermore, hydantoins have been found to interact with receptors like the serotonin (B10506) 5-HT7 receptor, suggesting potential applications in neurological disorders beyond epilepsy. uken.krakow.pl

Focused Research on the Development of Selective Modulators for Specific Biological Pathways

Following the identification of new biological targets, a significant research effort must be dedicated to developing derivatives of this compound that act as selective modulators. Selectivity is paramount in drug development to maximize therapeutic efficacy while minimizing off-target effects.

This focused research will involve an iterative process of:

Lead Compound Modification: Systematically modifying the butyl and phenyl groups at the C5 position, as well as the N1 and N3 positions of the hydantoin ring.

Structure-Activity Relationship (SAR) Studies: Correlating each chemical modification with its effect on potency and selectivity for the target of interest. nih.gov For example, studies on PTP1B inhibitors have shown that specific substitutions on the hydantoin scaffold can lead to highly selective compounds. nih.gov

Counter-Screening: Testing optimized compounds against a panel of related biological targets to ensure selectivity. For instance, PTP1B inhibitors should be tested against other highly homologous protein tyrosine phosphatases to confirm their specificity. nih.gov

This approach, guided by computational modeling, will be essential for transforming a biologically active "hit" compound into a refined "lead" with a desirable pharmacological profile.

In-depth Investigation of Molecular Interactions and Recognition at the Atomic Level

A fundamental understanding of how a molecule interacts with its biological target is the ultimate goal of rational drug design. To achieve this for this compound derivatives, high-resolution structural biology techniques are indispensable.

The primary method for this investigation is X-ray crystallography . nih.gov Obtaining a crystal structure of a derivative bound to its target protein provides a precise, atomic-level map of the binding site. nih.gov This structural information reveals:

Key Binding Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that anchor the molecule in the active site.

Conformational Changes: Visualization of how the protein and/or the ligand may change shape upon binding.

Role of Water Molecules: Understanding the contribution of water molecules in mediating the interaction between the ligand and the protein.

This detailed structural blueprint is invaluable for subsequent lead optimization. researchgate.net It allows chemists to design new modifications that enhance favorable interactions or displace unfavorable ones, leading to compounds with improved potency and selectivity. Recent advances in crystallography, such as room-temperature data collection, can provide a more physiologically relevant picture of these interactions compared to standard cryogenic conditions. frontiersin.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-butyl-5-phenylimidazolidine-2,4-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of substituted urea derivatives or through condensation reactions involving ketones and hydantoin precursors. For example, refluxing in acetic acid with sodium acetate as a catalyst (common in imidazolidinedione syntheses) enhances cyclization efficiency . Yield optimization requires controlled stoichiometry (e.g., 1:1.2 molar ratio of urea to alkylating agent) and inert atmosphere to prevent side reactions. Purity is typically verified via HPLC (>95%) or melting-point analysis .

Q. How can spectroscopic and crystallographic methods characterize the structural features of this compound?

- Methodological Answer :

- NMR : - and -NMR identify substituent environments (e.g., phenyl protons at δ 7.2–7.5 ppm, butyl CH groups at δ 1.2–1.6 ppm) .

- XRD : Single-crystal X-ray diffraction confirms stereochemistry and bond angles (e.g., C=O bond lengths ~1.22 Å, consistent with imidazolidinedione rings) .

- IR : Stretching frequencies for C=O (~1750 cm) and N-H (~3350 cm) validate functional groups .

Q. What theoretical frameworks guide the study of imidazolidinedione reactivity and stability?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. Molecular docking studies may link structural features to biological activity (e.g., hydrogen bonding with enzyme active sites) . Thermodynamic stability is evaluated via accelerated degradation studies under varied pH and temperature .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what challenges arise in chiral resolution?

- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC separate enantiomers. Mobile phase composition (e.g., hexane:isopropanol 90:10) affects resolution. Challenges include low enantiomeric excess (<70%) due to similar polarity; derivatization with chiral auxiliaries (e.g., Mosher’s acid) may improve separation .

Q. What experimental designs address contradictions in reported biological activity data for imidazolidinediones?

- Methodological Answer : Discrepancies in IC values (e.g., enzyme inhibition assays) may stem from assay conditions (pH, temperature) or cell-line variability. A standardized protocol should include:

- Positive controls (e.g., known inhibitors).

- Triplicate measurements with error bars.

- Blind testing to reduce bias .

Q. How do substituents (butyl, phenyl) influence the compound’s physicochemical properties and pharmacokinetic behavior?

- Methodological Answer :

- LogP : The butyl group increases lipophilicity (predicted LogP ~2.1), enhancing membrane permeability but reducing aqueous solubility.

- Metabolic Stability : Phenyl rings may undergo cytochrome P450-mediated oxidation; in vitro microsomal assays (e.g., rat liver microsomes) quantify metabolic half-life .

- SAR Studies : Comparative analysis with analogs (e.g., 5-methyl vs. 5-butyl derivatives) reveals substituent effects on bioactivity .

Q. What advanced purification techniques resolve co-eluting impurities in this compound synthesis?

- Methodological Answer :

- Prep-HPLC : Gradient elution (e.g., 20–80% acetonitrile in water) with C18 columns removes polar byproducts.

- Crystallization : Solvent screening (e.g., ethanol/water mixtures) optimizes crystal habit for impurity exclusion .

- LC-MS : Monitors mass-to-charge ratios (m/z 261 for [M+H]) to confirm purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.